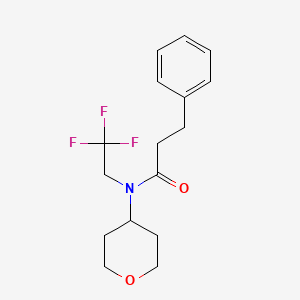
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP belongs to the class of compounds known as amides and has been found to have a variety of biochemical and physiological effects.
作用機序
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide works by irreversibly binding to the active site of serine hydrolases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the carbonyl group of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide and the active site serine residue of the enzyme. This mechanism of action has been well-studied and has been found to be highly selective for serine hydrolases.
Biochemical and Physiological Effects
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of serine hydrolases, 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide has also been found to have anti-inflammatory and analgesic effects. These effects are thought to be due to the ability of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide to modulate the activity of the endocannabinoid system, which plays a critical role in pain perception and inflammation.
実験室実験の利点と制限
One of the main advantages of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide for lab experiments is its high selectivity for serine hydrolases. This selectivity allows for the specific inhibition of these enzymes without affecting other important physiological processes. However, one limitation of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide is its irreversibility, which can make it difficult to study the long-term effects of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide inhibition on serine hydrolase activity.
将来の方向性
There are many potential future directions for the study of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide. One area of research could be the development of more selective and reversible inhibitors of serine hydrolases. Another area of research could be the investigation of the potential therapeutic applications of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide in the treatment of obesity, diabetes, and pain. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide and its mechanism of action.
合成法
The synthesis of 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide involves the reaction between 3-phenylpropanoic acid and tetrahydro-2H-pyran-4-ol in the presence of trifluoroacetic anhydride. The resulting product is then purified by column chromatography. This method of synthesis has been well-established and has been used in many scientific studies.
科学的研究の応用
3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide has been used in a variety of scientific studies due to its ability to selectively inhibit the activity of a specific class of enzymes known as serine hydrolases. Serine hydrolases play a critical role in many physiological processes, including lipid metabolism, inflammation, and pain perception. By selectively inhibiting the activity of these enzymes, 3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)propanamide has been found to have a variety of potential therapeutic applications, including the treatment of obesity, diabetes, and pain.
特性
IUPAC Name |
N-(oxan-4-yl)-3-phenyl-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)12-20(14-8-10-22-11-9-14)15(21)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLWZVSNLYFOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2992475.png)
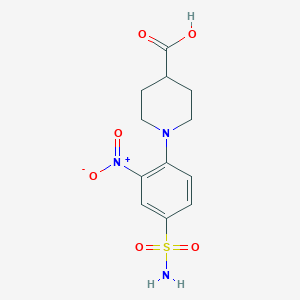
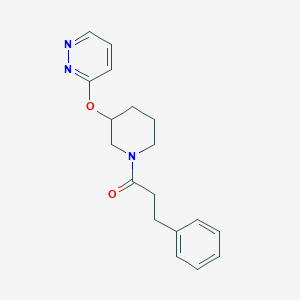

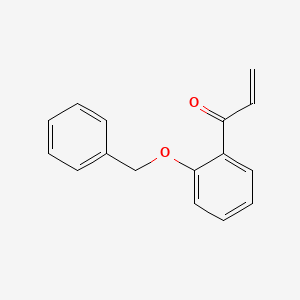
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2992484.png)
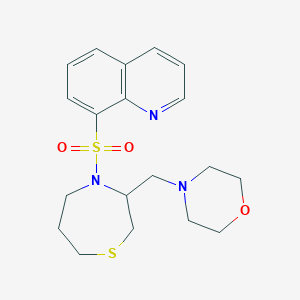
![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)
![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)
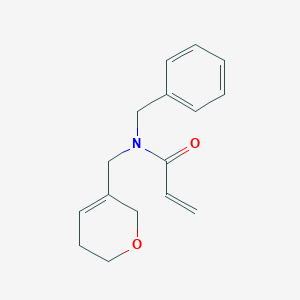

![2-(methylsulfanyl)-N-[(1-phenylcyclopentyl)methyl]pyridine-3-carboxamide](/img/structure/B2992494.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)
